![molecular formula C13H13N3 B7465587 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the TBK1 and IKKε kinases, which play important roles in the regulation of innate immune responses.
Mécanisme D'action
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole is a selective inhibitor of the TBK1 and IKKε kinases, which are involved in the regulation of innate immune responses. These kinases play important roles in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines. By inhibiting TBK1 and IKKε, 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole suppresses the production of these inflammatory mediators.
Biochemical and Physiological Effects:
In preclinical studies, 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli, including viral infection and Toll-like receptor activation. It has also been demonstrated to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer. In addition, it has been shown to have a favorable safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole is its selectivity for TBK1 and IKKε, which reduces the risk of off-target effects. In addition, it has been shown to have a favorable safety profile in animal studies. However, one limitation is that its efficacy may be limited to certain types of diseases, such as those involving innate immune responses.
Orientations Futures
There are several potential future directions for research on 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole. One area of interest is its potential use in combination with other therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Another area of interest is its potential use in the treatment of viral infections, such as COVID-19, which involve dysregulated innate immune responses. Finally, further studies are needed to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole involves a multi-step process. The starting material is 3-methyl-1H-pyrazole, which is reacted with 2-bromoacetophenone to form 3-(2-bromoacetyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with indole in the presence of a base to yield 3-(1H-indol-3-yl)-3-methyl-1-(2-bromoacetyl)pyrazole. Finally, the bromine atom is replaced with a methyl group using sodium hydride and methyl iodide to obtain the final product, 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole.
Applications De Recherche Scientifique
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole has been studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases. In addition, it has been demonstrated to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer.
Propriétés
IUPAC Name |
3-[(3-methylpyrazol-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-6-7-16(15-10)9-11-8-14-13-5-3-2-4-12(11)13/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPURKJVVRATFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


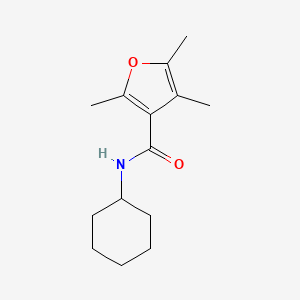

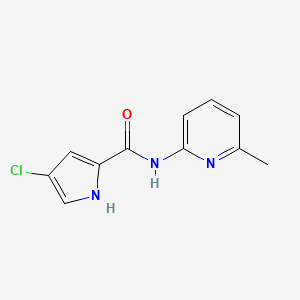

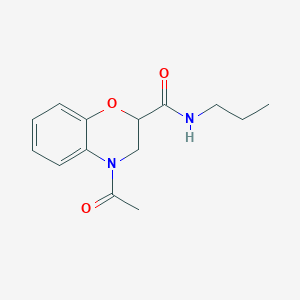
![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)

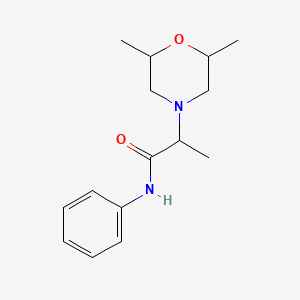

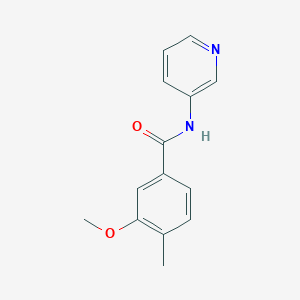
![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
